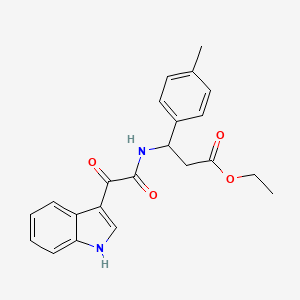
ethyl 3-(2-(1H-indol-3-yl)-2-oxoacetamido)-3-(p-tolyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-(1H-indol-3-yl)-2-oxoacetamido)-3-(p-tolyl)propanoate is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound is a derivative of indole-2-carboxylic acid and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Polymorphism Studies
- Study 1 : Vogt, Williams, Johnson, and Copley (2013) explored two polymorphic forms of a similar compound, characterized using spectroscopic and diffractometric techniques. This study highlights the challenges in analytical and physical characterization of such compounds (Vogt et al., 2013).
Synthesis and Crystal Structure Analysis
- Study 2 : Shang, Jian-li, Song, Hai-bin, Li, Zheng-ming, and Wang Jian-guo (2011) synthesized a compound with a structure similar to ethyl 3-(2-(1H-indol-3-yl)-2-oxoacetamido)-3-(p-tolyl)propanoate and analyzed its crystal structure, contributing to the understanding of its chemical properties (Shang et al., 2011).
Novel Compounds Synthesis and Application
- Study 3 : Nazir, Abbasi, Aziz‐ur‐Rehman, and colleagues (2018) synthesized novel indole-based hybrid oxadiazole scaffolds, which were screened for their in vitro inhibitory potential against the urease enzyme, showing potential as therapeutic agents (Nazir et al., 2018).
Antimicrobial Activity
- Study 5 & 7 : Mathada and Mathada (2009) explored the antimicrobial activity of certain derivatives, including indole-related compounds. Their findings contribute to the understanding of these compounds' antibacterial, antifungal, and antituberculosis properties (Mathada & Mathada, 2009) (Mathada & Mathada, 2009).
Insect Growth Regulation
- Study 8 : Devi and Awasthi (2022) investigated Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a similar compound, for its potential as an insect growth regulator. This study reveals its potential in pest control and agricultural applications (Devi & Awasthi, 2022).
Biochemical Analysis
- Study 9 : Abdel-Ghany et al. (2013) synthesized and analyzed a dipeptide derivative for antimicrobial activity, highlighting the biochemical versatility of such compounds (Abdel-Ghany et al., 2013).
Propiedades
IUPAC Name |
ethyl 3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]-3-(4-methylphenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-3-28-20(25)12-19(15-10-8-14(2)9-11-15)24-22(27)21(26)17-13-23-18-7-5-4-6-16(17)18/h4-11,13,19,23H,3,12H2,1-2H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISDLHMLIXGYKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(2-(1H-indol-3-yl)-2-oxoacetamido)-3-(p-tolyl)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

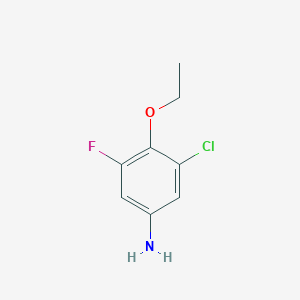
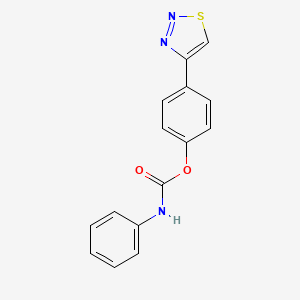
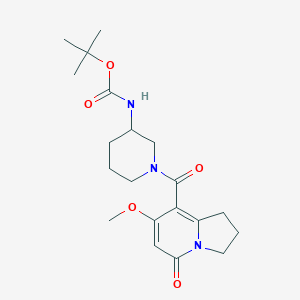
![5-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![(2,3-Dimethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2376866.png)
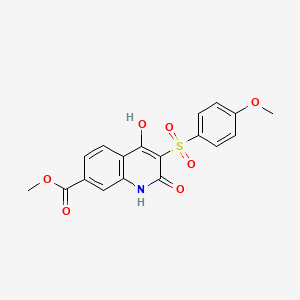
![4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol](/img/structure/B2376871.png)
![ethyl (3Z)-4,4,4-trifluoro-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]butanoate](/img/structure/B2376872.png)
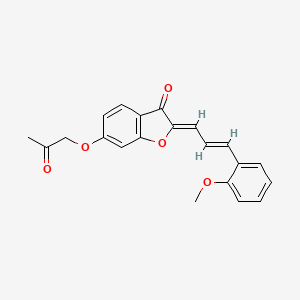
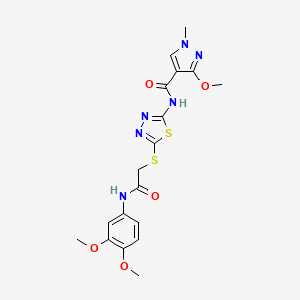
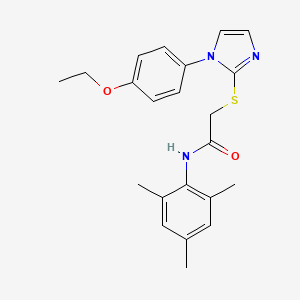

![3-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2376878.png)